molecular formula C10H5Cl2N3 B13123090 4,6-Dichloroimidazo[1,5-a]quinoxaline

4,6-Dichloroimidazo[1,5-a]quinoxaline

Cat. No.: B13123090
M. Wt: 238.07 g/mol
InChI Key: MWODDHRVIJRNFC-UHFFFAOYSA-N
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Description

4,6-Dichloroimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the imidazoquinoxaline ring system. It is known for its significant biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloroimidazo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is often catalyzed by iridium and induced by visible light . Another approach involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloroimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted imidazoquinoxalines can be formed.

    Oxidation Products: Oxidized derivatives of the imidazoquinoxaline ring.

    Reduction Products: Reduced forms of the compound, potentially leading to dihydro derivatives.

Scientific Research Applications

4,6-Dichloroimidazo[1,5-a]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloroimidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets. It has been shown to act as an antagonist of adenosine and benzodiazepine receptors, as well as an inhibitor of various kinases and phosphodiesterases . These interactions lead to the modulation of cellular pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dichloroimidazo[1,5-a]quinoxaline
  • 4,8-Dichloroimidazo[1,5-a]quinoxaline
  • Imidazo[1,2-a]quinoxalines

Uniqueness

4,6-Dichloroimidazo[1,5-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C10H5Cl2N3

Molecular Weight

238.07 g/mol

IUPAC Name

4,6-dichloroimidazo[1,5-a]quinoxaline

InChI

InChI=1S/C10H5Cl2N3/c11-6-2-1-3-7-9(6)14-10(12)8-4-13-5-15(7)8/h1-5H

InChI Key

MWODDHRVIJRNFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C3=CN=CN23)Cl

Origin of Product

United States

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